molecular formula C12H17FO4S B6974116 2-[(3-Fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropan-1-ol

2-[(3-Fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropan-1-ol

Cat. No.: B6974116
M. Wt: 276.33 g/mol
InChI Key: XYHXSNMBWVLGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropan-1-ol is an organic compound that features a fluorinated aromatic ring, a methoxy group, and a sulfonyl group attached to a propanol backbone. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluorine atom to the aromatic ring using a fluorinating agent such as Selectfluor®.

    Methoxylation: Introduction of the methoxy group via a nucleophilic substitution reaction.

    Sulfonylation: Attachment of the sulfonyl group through a sulfonyl chloride intermediate.

    Propanol Backbone Formation: The final step involves the formation of the propanol backbone through a series of reduction and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 2-[(3-Fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropanone.

    Reduction: Formation of 2-[(3-Fluoro-4-methoxyphenyl)methylthio]-2-methylpropan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropan-1-ol involves its interaction with specific molecular targets. The fluorine atom and sulfonyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    2-[(3-Fluoro-4-methoxyphenyl)methylthio]-2-methylpropan-1-ol: Similar structure but with a sulfide group instead of a sulfonyl group.

Uniqueness

2-[(3-Fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropan-1-ol is unique due to the combination of its fluorinated aromatic ring, methoxy group, and sulfonyl group, which impart specific chemical properties that are not found in other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO4S/c1-12(2,8-14)18(15,16)7-9-4-5-11(17-3)10(13)6-9/h4-6,14H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHXSNMBWVLGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)S(=O)(=O)CC1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.